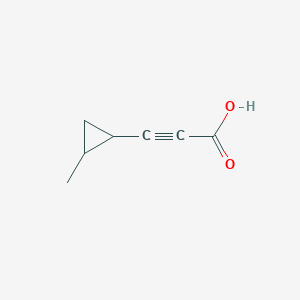
3-(2-Methylcyclopropyl)prop-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylcyclopropyl)prop-2-ynoic acid is an organic compound with the molecular formula C7H8O2 It is a derivative of propiolic acid, featuring a cyclopropyl group substituted at the second position of the prop-2-ynoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylcyclopropyl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of propiolic acid with a suitable cyclopropyl derivative under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the propiolic acid, followed by the addition of the cyclopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve the large-scale oxidation of propargyl alcohol at a lead electrode, similar to the production of propiolic acid . This method ensures high yield and purity, making it suitable for commercial applications.
化学反应分析
Types of Reactions
3-(2-Methylcyclopropyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as sodium azide (NaN3) or halogens (Br2, Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or alkenes.
科学研究应用
3-(2-Methylcyclopropyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Methylcyclopropyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid, used as a precursor in the synthesis of 3-(2-Methylcyclopropyl)prop-2-ynoic acid.
Methyl Propiolate: An ester derivative of propiolic acid, used in organic synthesis.
Ethyl Propiolate: Another ester derivative, similar in reactivity to methyl propiolate.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic interactions in chemical reactions.
属性
分子式 |
C7H8O2 |
|---|---|
分子量 |
124.14 g/mol |
IUPAC 名称 |
3-(2-methylcyclopropyl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O2/c1-5-4-6(5)2-3-7(8)9/h5-6H,4H2,1H3,(H,8,9) |
InChI 键 |
GTVVFVNOQSJAMI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


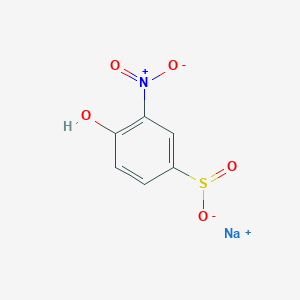
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)
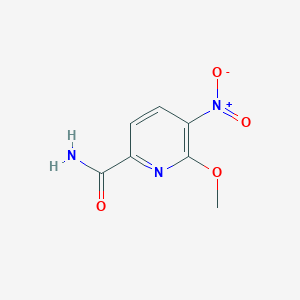
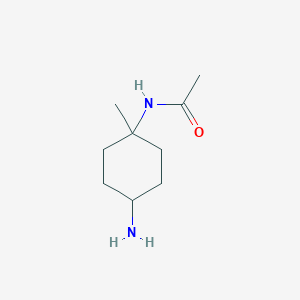
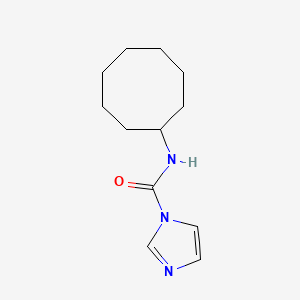
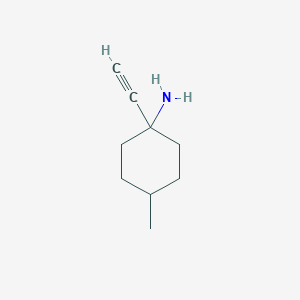
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)
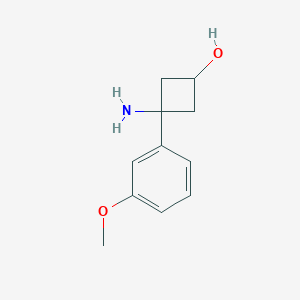
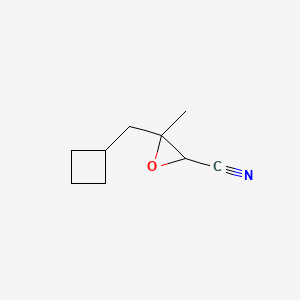
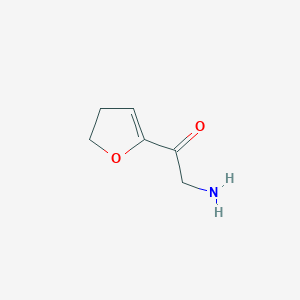
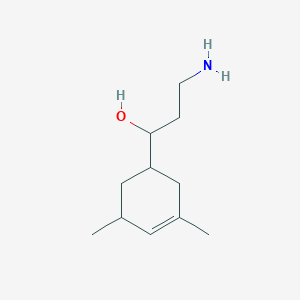
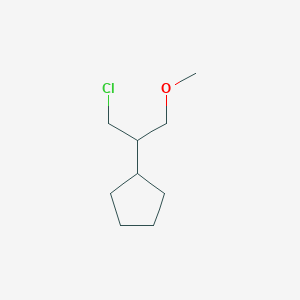
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)
